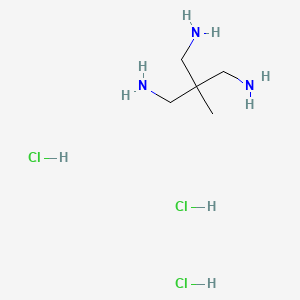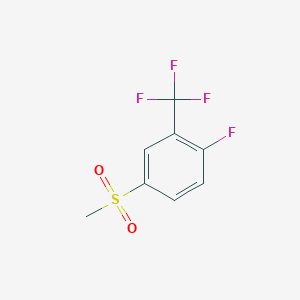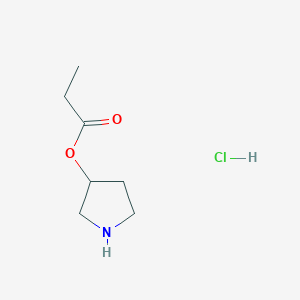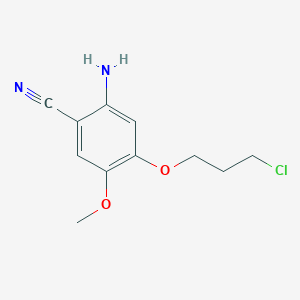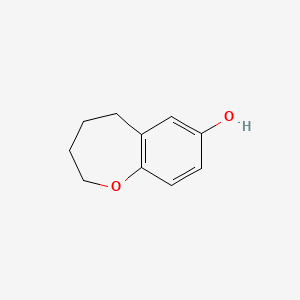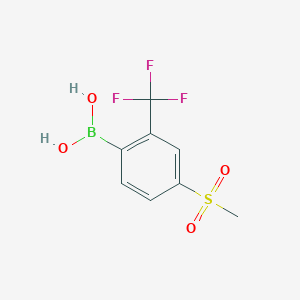
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid (4-MSTFPBA) is a boronic acid derivative that has been used in a variety of scientific applications. It is an organic compound with a molecular weight of 247.18 g/mol and a melting point of 190-192°C. 4-MSTFPBA is a white crystalline solid that is soluble in water and other organic solvents. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a probe in biological systems.
Applications De Recherche Scientifique
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. This compound is used in the trifluoromethylation of carbon-centered radical intermediates .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The article describes recent advances in trifluoromethylation, but does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloadditions
- Field : Organic & Biomolecular Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Rhodium-Catalyzed Asymmetric 1,4-Addition to 4-Oxobutenamides
- Field : Organic Chemistry
- Application : This compound is used in a rhodium-catalyzed asymmetric 1,4-addition to 4-oxobutenamides .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes .
-
Enzyme-Free Glucose Sensing
- Field : Materials Chemistry
- Application : This compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .
- Method : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage .
- Results : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .
-
Intracellular Imaging and Drug Delivery
- Field : Nanoscale
- Application : This compound is used in the development of pH-responsive biocompatible fluorescent polymer nanoparticles for intracellular imaging and drug delivery .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The source does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloaddition
- Field : Organic Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. This compound is used in the trifluoromethylation of carbon-centered radical intermediates .
- Method : The exact method of application or experimental procedures is not specified in the source .
- Results : The article describes recent advances in trifluoromethylation, but does not provide specific results or outcomes .
-
Arylboronic Acid Catalyzed [4 + 3] Cycloaddition
- Field : Organic & Biomolecular Chemistry
- Application : This compound is used as a catalyst in [4 + 3] cycloaddition reactions .
- Method : 3,5-Bis-(trifluoromethyl) phenylboronic acid is shown to be the best catalyst in this reaction .
- Results : The method has enabled the preparation of cyclohepta [b]benzofurans and cyclohepta [b]indoles in excellent yields .
-
Enzyme-Free Glucose Sensing
- Field : Materials Chemistry
- Application : This compound is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions .
- Method : The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage .
- Results : The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .
Propriétés
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRNINHXGLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674481 | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1072946-16-7 | |
| Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



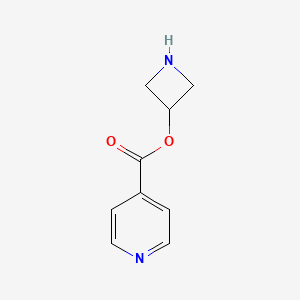
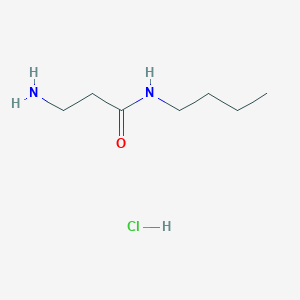
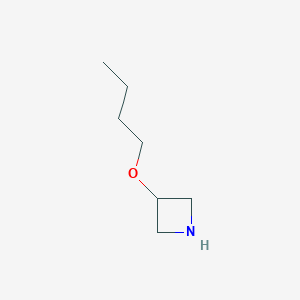
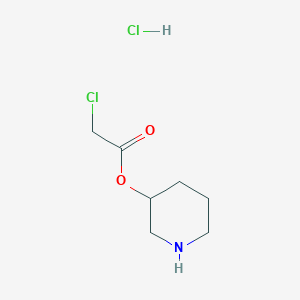
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
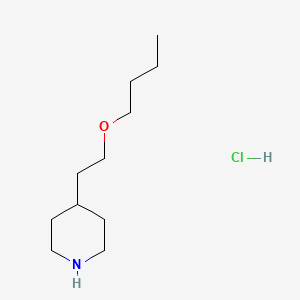
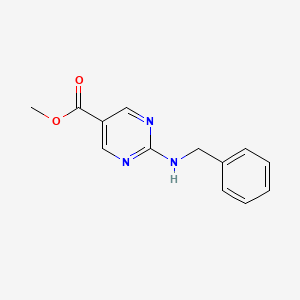
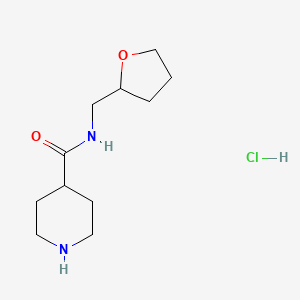
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
